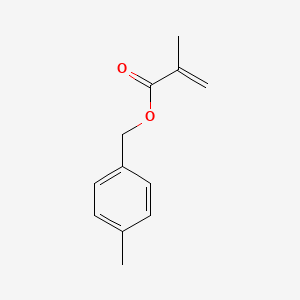
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one is an organic compound with the molecular formula C10H16O. It is a colorless liquid with a fruity odor, commonly found in natural products such as oregano. This compound is known for its applications in the flavor and fragrance industry due to its pleasant aroma.
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one can be synthesized through various methods. One common approach involves the aldol condensation of 1,4-dimethyl-3-cyclohexen-1-one with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions: 1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, methanol, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, as well as in the production of various consumer products.
作用機序
The mechanism of action of 1-(1,4-dimethyl-3-cyclohexen-1-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage.
類似化合物との比較
1-(1,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one can be compared with other similar compounds, such as:
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: Similar structure but lacks the butenone moiety, resulting in different chemical and biological properties.
1,4-Dimethyl-4-acetyl-1-cyclohexene: Another related compound with a similar cyclohexene ring but different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
83258-28-0 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
(E)-1-(1,4-dimethylcyclohex-3-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-4-5-11(13)12(3)8-6-10(2)7-9-12/h4-6H,7-9H2,1-3H3/b5-4+ |
InChIキー |
QYSXZPZYXWWJGS-SNAWJCMRSA-N |
異性体SMILES |
C/C=C/C(=O)C1(CCC(=CC1)C)C |
正規SMILES |
CC=CC(=O)C1(CCC(=CC1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


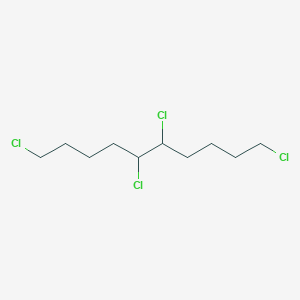
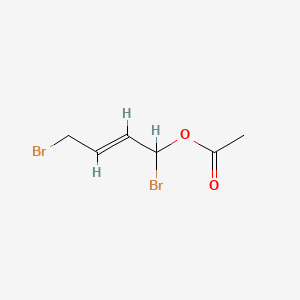
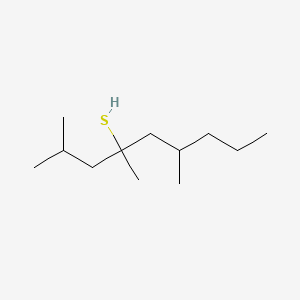


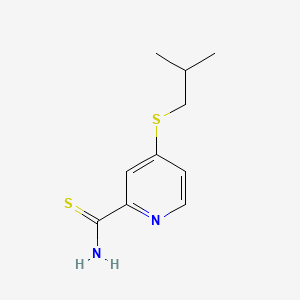

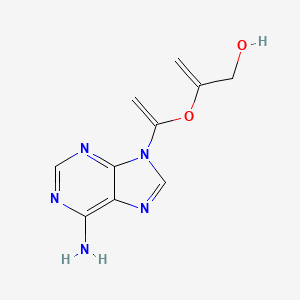
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)


